molecular formula C21H27N3O4S B283157 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B283157
M. Wt: 417.5 g/mol
InChI Key: UQVCMEFGOAYKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating various physiological and behavioral functions. DSP-4 has been used to investigate the role of noradrenergic neurons in a variety of contexts, including stress, anxiety, depression, and drug addiction.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide works by selectively damaging noradrenergic neurons in the brain. It is taken up by noradrenergic neurons via the norepinephrine transporter and then undergoes oxidative metabolism, resulting in the formation of a reactive metabolite that damages the neurons. The selective toxicity of 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is due to the fact that noradrenergic neurons have a higher density of norepinephrine transporters than other neurons in the brain.
Biochemical and Physiological Effects
The selective lesioning of noradrenergic neurons by 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce norepinephrine levels in the brain, which can lead to altered behavior and physiology. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has also been shown to reduce the density of noradrenergic terminals in various brain regions, including the prefrontal cortex, hippocampus, and amygdala.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively lesion these neurons without affecting other neurons in the brain. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is that it can have off-target effects on other systems in the body, such as the cardiovascular system. Additionally, the effects of 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be variable depending on the dose, timing, and route of administration.

Future Directions

There are many future directions for research using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the role of noradrenergic neurons in addiction and drug-seeking behavior. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenergic neurons may be involved in the development and maintenance of addiction. Another area of interest is the role of noradrenergic neurons in stress and anxiety. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce stress-induced anxiety-like behavior in animal models, suggesting that noradrenergic neurons may be involved in the regulation of stress responses. Finally, there is interest in developing new compounds that selectively target noradrenergic neurons, with the goal of developing more specific and effective tools for investigating the role of these neurons in various physiological and behavioral functions.
Conclusion
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been widely used in scientific research as a tool to selectively lesion noradrenergic neurons. It has been used to investigate the role of these neurons in a variety of contexts, including stress, anxiety, depression, and drug addiction. While 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has some limitations, it is a valuable tool for investigating the role of noradrenergic neurons in various physiological and behavioral functions. There are many future directions for research using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, and further investigation of the role of noradrenergic neurons is likely to yield important insights into the regulation of behavior and physiology.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-(4-methylsulfonylphenyl) piperazine to form 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. The final product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been used extensively in scientific research as a tool to selectively lesion noradrenergic neurons. This allows researchers to investigate the role of noradrenergic neurons in various physiological and behavioral functions. For example, 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been used to study the role of noradrenergic neurons in stress-induced anxiety-like behavior, depression-like behavior, and drug addiction.

properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H27N3O4S/c1-16-8-9-20(17(2)14-16)28-15-21(25)22-18-6-4-5-7-19(18)23-10-12-24(13-11-23)29(3,26)27/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

UQVCMEFGOAYKGW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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